molecular formula C8H4ClF4NO3S B13773411 4-Acetamido-2,3,5,6-tetrafluorobenzenesulfonyl chloride

4-Acetamido-2,3,5,6-tetrafluorobenzenesulfonyl chloride

Cat. No.: B13773411
M. Wt: 305.63 g/mol
InChI Key: KCIPRPJAZNWQTF-UHFFFAOYSA-N
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Description

4-Acetamido-2,3,5,6-tetrafluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C8H5ClF4NO3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with four fluorine atoms and an acetamido group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-2,3,5,6-tetrafluorobenzenesulfonyl chloride typically involves the chlorosulfonation of 4-acetamido-2,3,5,6-tetrafluorobenzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The reaction conditions usually include maintaining a low temperature to control the reactivity and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-2,3,5,6-tetrafluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form the corresponding sulfonamide.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Acid or base catalysts may be used to facilitate hydrolysis and substitution reactions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonic Acids: Formed from hydrolysis.

    Substituted Benzenes: Formed from various substitution reactions.

Scientific Research Applications

4-Acetamido-2,3,5,6-tetrafluorobenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl chloride groups into molecules.

    Biology: Utilized in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Acetamido-2,3,5,6-tetrafluorobenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate derivatives. The presence of fluorine atoms enhances the electrophilicity of the sulfonyl chloride group, making it more reactive compared to non-fluorinated analogs.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrafluorobenzenesulfonyl chloride: Lacks the acetamido group but has similar reactivity due to the presence of fluorine atoms.

    4-Acetamidobenzenesulfonyl chloride: Lacks the fluorine atoms but has similar functional groups.

Uniqueness

4-Acetamido-2,3,5,6-tetrafluorobenzenesulfonyl chloride is unique due to the combination of the acetamido group and the tetrafluorinated benzene ring. This combination enhances its reactivity and makes it a valuable reagent in various chemical synthesis processes.

Properties

Molecular Formula

C8H4ClF4NO3S

Molecular Weight

305.63 g/mol

IUPAC Name

4-acetamido-2,3,5,6-tetrafluorobenzenesulfonyl chloride

InChI

InChI=1S/C8H4ClF4NO3S/c1-2(15)14-7-3(10)5(12)8(18(9,16)17)6(13)4(7)11/h1H3,(H,14,15)

InChI Key

KCIPRPJAZNWQTF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)F

Origin of Product

United States

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